molecular formula C14H12O4 B12323260 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one CAS No. 89877-55-4

4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one

Cat. No.: B12323260
CAS No.: 89877-55-4
M. Wt: 244.24 g/mol
InChI Key: KNLHGXVYZRQSJZ-UHFFFAOYSA-N
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Description

4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the naphthofuran ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for yield and purity, often utilizing continuous flow reactors and advanced purification processes to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed: The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons.

Scientific Research Applications

4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Similar Compounds:

  • 4-Hydroxy-5-methoxy-3-methylbenzaldehyde
  • 4-Hydroxy-5-methyl-3-furanone
  • Magnolin

Comparison: Compared to these similar compounds, this compound stands out due to its fused naphthofuran ring system. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

4-hydroxy-5-methoxy-3-methyl-3H-benzo[f][2]benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-7-11-9(14(16)18-7)6-8-4-3-5-10(17-2)12(8)13(11)15/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNLHGXVYZRQSJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(C=C3C=CC=C(C3=C2O)OC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574145
Record name 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89877-55-4
Record name 4-Hydroxy-5-methoxy-3-methylnaphtho[2,3-c]furan-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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